(c)(3/4)-Secretase Inhibitor XXI

Description

Contextualization of Secretases as Proteolytic Enzymes in Biological Systems

Secretases are a class of proteolytic enzymes that cleave transmembrane proteins, a process critical for various cellular functions. These enzymes are categorized into alpha (α), beta (β), and gamma (γ) secretases, each with distinct cleavage sites and substrate specificities. nih.gov They are integral to the processing of a vast number of type I transmembrane proteins, playing a crucial role in what is sometimes referred to as the "proteasome of the membrane". mdpi.comnih.gov This function involves the clearance of membrane protein remnants following the shedding of their external domains. mdpi.com The γ-secretase itself is a complex assembly of four proteins: presenilin, nicastrin, Aph-1, and Pen-2, with presenilin forming the catalytic core. nih.govresearchgate.netmedchemexpress.com

Overview of Pathophysiological Roles Implicated with Secretase Activities

The aberrant activity of secretases has been linked to several significant diseases. Most notably, γ-secretase is a key enzyme in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease. nih.govresearchgate.net It performs the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. nih.govnih.gov The aggregation of these peptides forms the senile plaques characteristic of Alzheimer's. nih.govresearchgate.net

Beyond Alzheimer's, γ-secretase activity is crucial in the Notch signaling pathway. nih.govaacrjournals.org This pathway is fundamental during embryonic development and for the maintenance and differentiation of adult self-renewing cells. nih.govnih.gov Dysregulation of Notch signaling, often due to aberrant γ-secretase activity, has been implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer. nih.govnih.govresearchgate.net

Rationale for Pharmacological Modulation of Secretase Function

Given their central role in disease, secretases, particularly γ-secretase, have become prime targets for pharmacological intervention. The rationale is straightforward: inhibiting or modulating the activity of these enzymes could prevent or alter the course of diseases like Alzheimer's and certain cancers. nih.govnih.gov For Alzheimer's disease, the goal of γ-secretase inhibitors (GSIs) is to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques. nih.govnih.gov In the context of cancer, GSIs aim to block the Notch signaling pathway, which can suppress the growth of tumors that are dependent on this pathway. nih.govaacrjournals.org

However, the broad substrate profile of γ-secretase presents a significant challenge. mdpi.com Inhibition can lead to mechanism-based toxicities due to the disruption of other essential signaling pathways, most notably Notch signaling. nih.govresearchgate.net This has spurred the development of γ-secretase modulators (GSMs) that aim to selectively alter the processing of APP to produce shorter, less aggregation-prone Aβ peptides, while sparing Notch and other substrates. nih.govnih.gov

Introduction to (γ)-Secretase Inhibitor XXI as a Research Probe/Agent

γ-Secretase Inhibitor XXI, also known as Compound E, is a potent, cell-permeable, non-transition-state analog inhibitor of γ-secretase. compound-e.comsigmaaldrich.commerckmillipore.com It has been widely used as a research tool to investigate the roles of γ-secretase in various biological processes. Its ability to rapidly block the production of Aβ has made it a valuable agent in Alzheimer's disease research. compound-e.com

This inhibitor is not selective for APP processing and also potently inhibits the processing of Notch, making it a powerful tool to study the consequences of dual Aβ and Notch pathway inhibition. compound-e.comsigmaaldrich.commerckmillipore.com It has been instrumental in elucidating the kinetics of Aβ elimination and in studying the effects of Notch inhibition on cell differentiation. compound-e.com

Physicochemical Properties of γ-Secretase Inhibitor XXI

| Property | Value | Source |

| CAS Number | 209986-17-4 | sigmaaldrich.commerckmillipore.comsigmaaldrich.com |

| Molecular Formula | C₂₇H₂₄F₂N₄O₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 490.50 | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Color | White | sigmaaldrich.comsigmaaldrich.com |

| Solubility | DMSO: 10 mg/mL | sigmaaldrich.comsigmaaldrich.com |

In Vitro Activity of γ-Secretase Inhibitor XXI

γ-Secretase Inhibitor XXI demonstrates potent inhibitory activity against the production of different amyloid-beta peptides and the Notch intracellular domain (NICD).

| Cell Line | Target | IC₅₀ | Source |

| CHO cells overexpressing wild type βAPP | Aβ40 | 300 pM | sigmaaldrich.commerckmillipore.com |

| HEK293 cells with βAPP695 and mNotchΔE(M1727V) | Aβ40 | 240 pM | sigmaaldrich.commerckmillipore.com |

| HEK293 cells with βAPP695 and mNotchΔE(M1727V) | Aβ42 | 370 pM | sigmaaldrich.commerckmillipore.com |

| HEK293 cells with βAPP695 and mNotchΔE(M1727V) | NICD | 320 pM | sigmaaldrich.commerckmillipore.com |

| SH-SY5Y cells with SPA4CT | Aβ40 | 100 pM | sigmaaldrich.commerckmillipore.com |

| SH-SY5Y cells with SPA4CT | Aβ42 | 100 pM | sigmaaldrich.commerckmillipore.com |

Substrates Affected by γ-Secretase Inhibitor XXI

This inhibitor has been shown to suppress the proteolytic cleavage of a variety of transmembrane protein substrates beyond APP and Notch.

APLP1 and APLP2

CD44

ErbB4

E-cadherin

Low density lipoprotein receptor-related proteins

Notch ligands

p75NTR

(Source: merckmillipore.comsigmaaldrich.com)

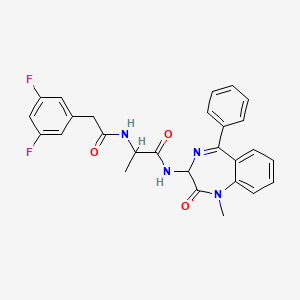

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZXGGOCLZBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Targets and Substrates of C 3/4 Secretase Inhibitor Xxi

(c)(3/4)-Secretase Inhibitor XXI primarily targets the γ-secretase complex, an intramembrane protease. Its interaction with this complex is multifaceted, affecting the various protein subunits that constitute the functional enzyme.

Target Identification and Characterization

Initial characterization of this compound revealed its potent and selective inhibitory action on γ-secretase. It is classified as a non-competitive and non-transition-state analogue inhibitor. scbt.comnih.govnih.gov This means it does not directly compete with the substrate for the active site but instead binds to a different, allosteric site on the enzyme complex. nih.govpnas.org This binding event triggers conformational changes that ultimately prevent the enzyme from effectively processing its substrates. nih.govresearchgate.net

Beta-Secretase (BACE1) as a Target for this compound

Current research indicates that this compound is highly selective for the γ-secretase complex and does not directly inhibit Beta-Secretase (BACE1). nih.govmdpi.commolbiolcell.org In studies examining the sequential processing of the Amyloid Precursor Protein (APP), this inhibitor is often used to specifically block γ-secretase activity without affecting the preceding cleavage by BACE1. molbiolcell.org For instance, mouse embryo fibroblasts deficient in components of the γ-secretase complex were not susceptible to certain viral infections, whereas cells deficient in BACE1 remained susceptible, highlighting the inhibitor's specificity. nih.gov This selectivity makes it a valuable tool for distinguishing the distinct biological roles of these two proteases. molbiolcell.orgrupress.org

Gamma-Secretase Complex as a Target for this compound

The γ-secretase complex is a multi-protein assembly essential for the cleavage of numerous type I transmembrane proteins. pnas.org It is composed of four core components: Presenilin (PS), Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). nih.govpnas.org this compound exerts its inhibitory effect by interacting with this complex, leading to a cascade of molecular changes that disrupt its catalytic function.

The Presenilin proteins (PS1 and PS2) form the catalytic core of the γ-secretase complex. nih.govresearchgate.net this compound directly binds to the N-terminal fragment (NTF) of the Presenilin 1 (PS1) subunit. nih.govresearchgate.net This interaction is not at the active site itself but at an allosteric location. nih.gov The binding of the inhibitor induces significant conformational changes within the PS1 subunit, which in turn affects the initial substrate docking site, preventing the substrate from binding effectively and thus inhibiting its cleavage. nih.govresearchgate.netresearchgate.netnih.gov Interestingly, there is a reciprocal allosteric interaction; prior binding of a substrate can paradoxically increase the binding of Compound E. nih.govresearchgate.net This suggests a complex regulatory mechanism governing substrate access to the catalytic site. Furthermore, the inhibitor's binding stabilizes the entire PS1 complex. nih.govresearchgate.net

Nicastrin is a large, single-pass transmembrane glycoprotein (B1211001) within the γ-secretase complex that is involved in substrate recognition and recruitment. f1000research.comnih.gov While this compound does not appear to bind directly to Nicastrin, its interaction with the Presenilin subunit induces long-range structural changes that affect the entire complex, including Nicastrin. nih.govresearchgate.net The inhibitor-induced stabilization of the complex prevents its dissociation into smaller subcomplexes, a process in which Nicastrin is a key component. nih.govresearchgate.net Docking studies have identified potential binding sites on Nicastrin for other inhibitors, suggesting its importance in the modulation of γ-secretase activity. f1000research.com

Presenilin enhancer 2 (Pen-2) is the smallest subunit of the γ-secretase complex and is essential for the final maturation and activation of Presenilin through endoproteolysis. nih.gov Like Aph-1, Pen-2's interaction with this compound is indirect. The inhibitor's binding to Presenilin and the subsequent conformational lock of the complex also stabilizes the association of Pen-2 within the structure. nih.govresearchgate.net Research has shown that Pen-2 is crucial for substrate binding to the complex, and its presence, along with Presenilin, may be sufficient for the processing of certain substrates like Notch. nih.gov

Interactive Data Tables

Below are data tables summarizing the inhibitory activity of this compound (Compound E) on γ-secretase substrates.

Table 1: Inhibitory Concentration (IC50) of this compound on Amyloid-β (Aβ) and Notch Cleavage

| Substrate | IC50 (nM) | Cell/Assay Type | Reference |

| β-amyloid(40) | 0.24 | In Vitro | abmole.com |

| β-amyloid(42) | 0.37 | In Vitro | abmole.com |

| Notch | 0.32 | In Vitro | abmole.com |

| APP | 5.0 | Cell-based | nih.gov |

| APLP1 | 5.3 | Cell-based | nih.gov |

| APLP2 | 5.3 | Cell-based | nih.gov |

| HPV16 Infection | 0.3 | Cell-based | nih.gov |

Specificity of γ-Secretase Inhibitor XXI towards Beta versus Gamma Secretase

γ-Secretase Inhibitor XXI demonstrates a high degree of specificity for γ-secretase over β-secretase (BACE1). Research indicates that while it potently inhibits γ-secretase, its activity against β-secretase is significantly lower. This selectivity is a critical feature, as indiscriminate inhibition of various secretases could lead to a wide range of unintended biological consequences. The design of such specific inhibitors is a key focus in the development of therapeutic agents for Alzheimer's disease, aiming to reduce the production of amyloid-beta peptides without affecting other essential cellular processes.

Biological Substrates Processed by Target Secretases

The primary targets of γ-secretase are a diverse array of transmembrane proteins. The processing of these substrates by γ-secretase is integral to various signaling pathways. Among the most extensively studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor family.

Amyloid Precursor Protein (APP) Processing

The processing of APP by secretases is a pivotal event in the pathogenesis of Alzheimer's disease. γ-Secretase Inhibitor XXI directly influences this process by modulating the final cleavage step of APP fragments.

In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 at various positions within the transmembrane domain, leading to the production of amyloid-beta (Aβ) peptides of varying lengths.

The cleavage by γ-secretase is imprecise, resulting in Aβ peptides of different lengths, most commonly Aβ40 and Aβ42. The Aβ42 variant is considered more neurotoxic and prone to aggregation, forming the core of amyloid plaques found in the brains of Alzheimer's patients. γ-Secretase Inhibitor XXI, by inhibiting the enzymatic activity of γ-secretase, effectively reduces the generation of all Aβ species, including the highly pathogenic Aβ42, as well as Aβ40 and Aβ38.

| Amyloid-Beta Species | Role in Alzheimer's Disease | Effect of γ-Secretase Inhibitor XXI |

| Aβ42 | Highly prone to aggregation and a major component of amyloid plaques. Considered a key initiator of neurotoxicity. | Production is significantly decreased. |

| Aβ40 | The most abundant Aβ species. Also contributes to amyloid plaques but is less aggregative than Aβ42. | Production is decreased. |

| Aβ38 | A less abundant Aβ species. Its precise role is still under investigation, but it is also found in amyloid plaques. | Production is decreased. |

In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83). The action of α-secretase precludes the formation of Aβ peptides. Subsequently, γ-secretase cleaves C83 to generate the p3 peptide and the APP intracellular domain (AICD). While γ-Secretase Inhibitor XXI inhibits the final cleavage of C83, its primary therapeutic rationale is centered on preventing the initial amyloidogenic processing that leads to Aβ formation.

Generation of Amyloid-Beta (Aβ) Peptides

Notch Receptor Family (NOTCH1-4) Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, tissue homeostasis, and cell fate determination. The Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) are type-I transmembrane proteins that are also substrates for γ-secretase.

Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes.

Given that γ-Secretase Inhibitor XXI inhibits γ-secretase activity, it consequently blocks the cleavage of Notch receptors and the release of the NICD. This inhibition of Notch signaling is a significant consideration, as it can interfere with normal cellular processes that are dependent on this pathway. The potential for on-target side effects related to Notch inhibition is a critical aspect of the evaluation of γ-secretase inhibitors.

| Receptor | Function | Impact of γ-Secretase Inhibitor XXI |

| NOTCH1 | Crucial for cell-fate decisions in multiple tissues, including the nervous and immune systems. | Cleavage is inhibited, leading to reduced NICD release and downstream signaling. |

| NOTCH2 | Involved in the development and function of various organs, such as the kidneys and pancreas. | Cleavage is inhibited, leading to reduced NICD release and downstream signaling. |

| NOTCH3 | Primarily expressed in vascular smooth muscle cells and is important for vascular development and stability. | Cleavage is inhibited, leading to reduced NICD release and downstream signaling. |

| NOTCH4 | Predominantly expressed in the endothelium and plays a role in vascular development and angiogenesis. | Cleavage is inhibited, leading to reduced NICD release and downstream signaling. |

Other Type I Transmembrane Proteins and Substrates

The influence of γ-secretase, and by extension its inhibitors like this compound, is not limited to the Notch pathway. The enzyme exhibits a degree of promiscuity, cleaving a variety of other type I transmembrane proteins. nih.govijbs.com

This inhibitor has been reported to suppress the proteolytic cleavage of a range of transmembrane protein substrates. sigmaaldrich.comsigmaaldrich.com These include:

Amyloid Precursor Protein (APP) and its homologues APLP1 and APLP2 sigmaaldrich.comsigmaaldrich.com

CD44 sigmaaldrich.comsigmaaldrich.com

ErbB4 sigmaaldrich.comsigmaaldrich.com

E-cadherin sigmaaldrich.comsigmaaldrich.com

Low-density lipoprotein receptor-related proteins sigmaaldrich.comsigmaaldrich.com

Notch ligands sigmaaldrich.comsigmaaldrich.com

p75NTR sigmaaldrich.comsigmaaldrich.com

The inhibition of the processing of these substrates can have wide-ranging functional consequences, impacting processes such as cell adhesion, migration, and signaling. ijbs.comijbs.com

| Substrate | Function | Effect of Inhibition by this compound |

| Notch Receptor | Cell fate determination, proliferation, differentiation nih.govplos.org | Blocks release of NICD, halting downstream signaling sigmaaldrich.comcaymanchem.com |

| Amyloid Precursor Protein (APP) | Precursor to amyloid-beta peptides nih.gov | Reduces production of amyloid-beta peptides evitachem.com |

| CD44 | Cell-cell interaction, cell adhesion, migration ijbs.comijbs.com | Prevents release of CD44-intracellular domain (CD44-ICD) ijbs.com |

| ErbB4 | Receptor tyrosine kinase signaling nih.govijbs.com | Inhibits proteolytic processing sigmaaldrich.comsigmaaldrich.com |

| E-cadherin | Cell-cell adhesion nih.govijbs.com | Suppresses cleavage sigmaaldrich.comsigmaaldrich.com |

The Signal Peptide Peptidase (SPP) and SPP-like (SPPL) proteases belong to the same family of GxGD-type intramembrane-cleaving proteases as presenilins. d-nb.infonih.gov While γ-secretase cleaves type I transmembrane proteins, SPP/SPPL proteases typically process type II transmembrane proteins. nih.govresearchgate.net Despite this difference in substrate orientation, there are similarities in their catalytic mechanisms. d-nb.infonih.gov Some γ-secretase inhibitors have been shown to also inhibit SPP/SPPLs, though often with different potencies. nih.govplos.org For instance, Compound E (another name for this compound) has been shown to inhibit human SPP (hSPP). plos.org This highlights the potential for off-target effects when using such inhibitors.

The ability of γ-secretase to cleave a wide array of substrates, a characteristic known as substrate promiscuity, underscores its central role in cellular biology. nih.govijbs.com This promiscuity is a double-edged sword for therapeutic intervention. While inhibiting the processing of a disease-related substrate like APP-derived C99 is desirable in the context of Alzheimer's disease, the simultaneous inhibition of other crucial substrates like Notch can lead to unwanted side effects. nih.govnih.gov The broad substrate profile of γ-secretase means that inhibitors like this compound can have profound and diverse effects on cellular function, extending far beyond a single signaling pathway. ijbs.comnih.gov

Mechanisms of Inhibition and Allosteric Modulation by C 3/4 Secretase Inhibitor Xxi

Modulation of Proteolytic Specificity

Beyond simple inhibition, γ-Secretase Inhibitor XXI also demonstrates the ability to modulate the proteolytic specificity of the γ-secretase complex, particularly concerning the generation of different amyloid-beta (Aβ) isoforms.

A critical aspect of γ-secretase activity in the context of Alzheimer's disease is the ratio of Aβ42 to Aβ40 it produces. nih.gov γ-Secretase Inhibitor XXI exhibits differential inhibitory potency against the production of these two major Aβ isoforms. This is evident from the varying half-maximal inhibitory concentrations (IC50) observed in different cell lines.

| Cell Line | Target | IC50 (nM) |

| CHO (overexpressing wild-type βAPP) | Aβ40 | 0.30 |

| HEK293 (stably transfected with βAPP695 and mNotchΔE) | Aβ40 | 0.24 |

| HEK293 (stably transfected with βAPP695 and mNotchΔE) | Aβ42 | 0.37 |

| SH-SY5Y (stably transfected with SPA4CT) | Aβ40 | 0.10 |

| SH-SY5Y (stably transfected with SPA4CT) | Aβ42 | 0.10 |

This table presents IC50 values for γ-Secretase Inhibitor XXI against Aβ40 and Aβ42 production in various cell lines, as reported by the manufacturer. sigmaaldrich.com

The data indicates that the inhibitor's potency can vary depending on the cellular context and the specific Aβ isoform being measured. In HEK293 cells, for instance, the IC50 for Aβ42 is slightly higher than for Aβ40, suggesting a subtle preference for inhibiting Aβ40 production. In SH-SY5Y cells, the potency appears to be equal for both isoforms. This differential effect on the Aβ42/Aβ40 ratio is a key characteristic of many γ-secretase modulators and highlights the complex nature of this enzyme's regulation. nih.gov

Selective Inhibition of Specific Substrates (e.g., Notch vs. APP)

A critical aspect of γ-secretase inhibitor development is the potential for selective inhibition of APP processing over the processing of other vital substrates, most notably the Notch receptor, to avoid mechanism-based toxicity. nih.gov (c)(3/4)-Secretase Inhibitor XXI has been evaluated for its potency against both APP and Notch cleavage.

The inhibitor demonstrates potent, picomolar efficacy against the cleavage of both substrates. However, the inhibitory concentrations (IC50) for APP processing (measured by the production of amyloid-beta peptides Aβ40 and Aβ42) and Notch processing (measured by the production of the Notch Intracellular Domain, NICD) are very similar. This indicates a lack of significant selectivity between these two key γ-secretase substrates.

| Substrate Product | Cell Line | IC50 Value (pM) | Reference |

|---|---|---|---|

| Aβ40 | HEK293 | 240 | johnshopkins.edu |

| Aβ42 | HEK293 | 370 | johnshopkins.edu |

| NICD | HEK293 | 320 | johnshopkins.edu |

Cellular and Subcellular Mechanistic Insights

Influence on Subcellular Localization of Secretases

The γ-secretase complex is active in various subcellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and the plasma membrane. wikipedia.orgnih.gov The specific location of cleavage can be substrate-dependent; for instance, some studies suggest that Notch processing predominantly occurs at the cell surface, whereas significant APP processing takes place in endosomal compartments. nih.gov The distribution and activity of the enzyme are tightly regulated by the assembly and maturation of its subunits. frontiersin.org

Currently, there is a lack of published research specifically investigating the direct influence of this compound on the subcellular localization of the γ-secretase complex. The available literature does not indicate that the inhibitor alters the distribution of the enzyme throughout the cell's membrane systems. Its primary mechanism appears to be the inhibition of enzymatic activity within the compartments where the complex normally resides.

Regulation of Enzyme Trafficking and Processing

The regulation of γ-secretase involves a complex process of assembly, trafficking, and activation. The four core subunits—Presenilin (PS), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2)—assemble in the ER and traffic through the Golgi apparatus, where the complex undergoes maturation to become fully active. nih.gov

There is no direct evidence to suggest that this compound alters the fundamental trafficking pathways of the γ-secretase complex from its site of synthesis to its final destinations. However, research into the broader class of γ-secretase inhibitors (GSIs) has revealed a significant impact on the stability of the mature enzyme complex, which directly regulates its processing capabilities. nih.gov Studies have shown that both transition-state and non-transition-state GSIs stabilize the interactions between the subunits of the γ-secretase complex. nih.gov By binding to the complex, inhibitors like this compound are proposed to lock the components together, strengthening the association between the PS C-terminal fragment (CTF) and its partners, such as the APH-1/NCT and PS N-terminal fragment (NTF)/PEN-2 sub-complexes. nih.govnih.gov This stabilization correlates directly with the inhibition of the enzyme's proteolytic activity, effectively trapping the enzyme in an inactive state. nih.gov

Preclinical Research Models and Methodologies for Investigating C 3/4 Secretase Inhibitor Xxi

In Vitro Enzymatic Assays

The initial characterization of (c)(3/4)-Secretase Inhibitor XXI, also known as Compound E, has heavily relied on a variety of in vitro enzymatic assays designed to quantify its inhibitory effects on γ-secretase activity. These assays are crucial for determining the potency and selectivity of the inhibitor.

Recombinant Enzyme Assays

To directly assess the interaction between this compound and its target, researchers have utilized assays employing purified or partially purified recombinant γ-secretase enzyme complexes. These reconstituted systems typically involve the co-expression of the four core components of the γ-secretase complex: Presenilin (PSEN), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). The enzymatic activity is then measured by monitoring the cleavage of a specific substrate, often a recombinant fragment of the amyloid precursor protein (APP), such as C100, or a Notch-based substrate. The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cell-Free Proteolytic Assays

Cell-free proteolytic assays offer a more physiologically relevant environment compared to fully reconstituted recombinant systems by using membrane preparations from cells that endogenously or exogenously express the γ-secretase complex and its substrates. nih.govsigmaaldrich.comwikipedia.org In these assays, cell membranes are isolated and incubated with the inhibitor at various concentrations. The production of cleavage products, such as amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) or the Notch intracellular domain (NICD), is then quantified, typically using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting. nih.gov These assays have been instrumental in demonstrating the potent, non-transition-state analog inhibitory mechanism of this compound. nih.govinnoprot.com

High-Throughput Screening Methodologies

The discovery and optimization of γ-secretase inhibitors, including compounds like this compound, have been significantly accelerated by the development of high-throughput screening (HTS) methodologies. nih.govembopress.orgnih.gov One common HTS approach utilizes a fluorogenic substrate that, upon cleavage by γ-secretase, produces a fluorescent signal. nih.gov This allows for the rapid screening of large compound libraries in a microplate format. For instance, a validated HTS assay using endogenously expressed γ-secretase from HEK293T cells and a fluorogenic substrate has been successfully employed to identify and characterize γ-secretase inhibitors. nih.govrndsystems.com Such assays are optimized for reliability and reproducibility, often measured by parameters like the Z'-factor and signal-to-background ratios. nih.gov

Cellular Models

Following the initial biochemical characterization, the efficacy of this compound has been further evaluated in various cellular models. These models provide a more complex biological context, allowing for the assessment of the inhibitor's effects on cellular processes such as proliferation, differentiation, and survival.

Neuronal Cell Lines and Primary Cultures

Given the central role of γ-secretase in the pathogenesis of Alzheimer's disease, neuronal cell models have been a primary focus for the investigation of this compound. Studies have utilized a range of neuronal cell lines, including the human neuroblastoma cell line SH-SY5Y, as well as primary neuronal cultures. sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com In these models, the inhibitor has demonstrated potent, picomolar IC50 values for the reduction of both Aβ40 and Aβ42 production. sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com Research has also explored the inhibitor's impact on neuronal differentiation and morphology. For instance, in combination with other signaling molecules, Compound E has been shown to accelerate the induction of a homogeneous population of primitive neuroepithelium from human embryonic stem cells. rndsystems.comnih.gov Furthermore, studies using γ-secretase inhibitors have provided insights into the role of APP and its fragments in modulating dendritic spine density in vivo, a crucial aspect of synaptic plasticity. nih.gov However, some studies have also indicated that γ-secretase inhibition can lead to an accumulation of the p75 neurotrophin receptor C-terminal fragment (p75-CTF), which may have implications for neuronal health. nih.gov

| Cell Line | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CHO (overexpressing wild-type βAPP) | Aβ40 | 0.3 | nih.govinnoprot.com |

| HEK293 (stably transfected with βAPP695 and mNotchΔE) | Aβ40 | 0.24 | nih.govnih.govinnoprot.comhaematologica.org |

| Aβ42 | 0.37 | nih.govnih.govinnoprot.comhaematologica.org | |

| NICD | 0.32 | nih.govnih.govinnoprot.comhaematologica.org | |

| SH-SY5Y (stably transfected with SPA4CT) | Aβ40 | 0.1 | sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com |

| Aβ42 | 0.1 | sigmaaldrich.comnih.govinnoprot.comsigmaaldrich.com |

Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Renal Cell Carcinoma)

The involvement of the Notch signaling pathway, a key substrate of γ-secretase, in various cancers has prompted the investigation of inhibitors like this compound in oncological models. nih.gov

Triple-Negative Breast Cancer (TNBC): The Notch pathway is frequently dysregulated in TNBC, making it a rational therapeutic target. nih.govacs.orgnih.gov Studies on TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, have explored the effects of γ-secretase inhibitors on cell viability, proliferation, and the epithelial-mesenchymal transition (EMT). embopress.orgacs.org While some studies have used other potent γ-secretase inhibitors, the findings provide a strong rationale for the evaluation of this compound in this context. For example, γ-secretase inhibition has been shown to sensitize TNBC cells to conventional chemotherapy. nih.govnih.gov

Renal Cell Carcinoma (RCC): The Notch signaling pathway is also implicated in the pathology of renal cell carcinoma. nih.gov Research has focused on human renal cancer cell lines such as 786-O and ACHN to investigate the effects of targeting this pathway. nih.gov While direct studies with this compound in RCC cell lines are not extensively documented in the reviewed literature, the established role of Notch signaling in RCC progression suggests its potential as a therapeutic agent worthy of investigation in these models.

| Cancer Type | Cell Line(s) | Inhibitor | Observed Effects | Reference |

|---|---|---|---|---|

| T-Cell Acute Lymphoblastic Leukemia | MOLT-4, DND-41, RPMI-8402 | γ-Secretase Inhibitor | Inhibition of proliferation, cell cycle block, induction of differentiation | nih.govhaematologica.org |

| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | LY411575 (a GSI) | Concentration-dependent decrease in cell viability | acs.org |

| Neuroblastoma | SK-N-BE(2)C, U-NB1 | GSI-I | Decreased viability, clonogenicity, and tumor sphere integrity | nih.gov |

Induced Pluripotent Stem Cell (iPSC)-Derived Models

Induced pluripotent stem cells (iPSCs) have emerged as a powerful tool for modeling diseases in a patient-specific context. In the study of neurodegenerative diseases like Alzheimer's, iPSCs derived from patients with familial mutations can be differentiated into neurons and other relevant brain cells. While specific studies focusing solely on "this compound" in iPSC models are not extensively detailed in the provided results, the general application of γ-secretase inhibitors in such models is established. For instance, iPSC-derived neurons from Alzheimer's patients exhibit disease-relevant phenotypes, such as increased production of amyloid-β (Aβ) peptides. These cellular models provide a platform to assess the efficacy of inhibitors like Compound E in reducing Aβ levels. The use of iPSCs allows for the investigation of how genetic background influences drug response.

In the context of cancer research, iPSCs can be used to model cancer stem cell (CSC) properties. While direct evidence for the use of "this compound" in iPSC-derived cancer models is limited in the search results, the known inhibitory effect of γ-secretase inhibitors on Notch signaling, a critical pathway for CSC self-renewal, suggests their potential utility in these systems. nih.govnih.gov

Overexpression and Knockdown/Knockout Systems

To elucidate the specific targets and mechanisms of action of this compound, researchers utilize overexpression and knockdown/knockout systems in various cell lines.

Overexpression Systems:

Cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are frequently engineered to overexpress key proteins like APP or Notch. sigmaaldrich.commerckmillipore.com This allows for a robust and measurable output of the respective cleavage products, Aβ and Notch intracellular domain (NICD). By treating these overexpression cell lines with this compound, researchers can precisely determine its inhibitory potency. For example, studies have shown that Compound E inhibits the production of Aβ40 and Aβ42 with high potency in CHO cells overexpressing wild-type βAPP and in HEK293 cells stably transfected with βAPP695. sigmaaldrich.commerckmillipore.com

Knockdown/Knockout Systems:

Conversely, knockdown or knockout of components of the γ-secretase complex, such as presenilins, can be used to validate the on-target effects of the inhibitor. nih.gov If the effects of this compound are absent in cells lacking the target protein, it confirms the specificity of the inhibitor. Furthermore, knockdown of downstream effectors of Notch signaling can help to dissect the specific contributions of this pathway to the observed cellular phenotypes following inhibitor treatment. nih.gov

Mammosphere Formation Assays for Cancer Stem Cell Evaluation

The mammosphere formation assay is a well-established in vitro method to assess the self-renewal and proliferation capacity of mammary cancer stem-like cells. nih.goviiarjournals.org This assay is based on the ability of stem-like cells to survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spherical colonies known as mammospheres.

Several studies have demonstrated that γ-secretase inhibitors, as a class of compounds, effectively inhibit mammosphere formation in breast cancer cell lines. nih.govnih.goviiarjournals.org This effect is attributed to the inhibition of the Notch signaling pathway, which is crucial for the maintenance of cancer stem cell properties. mdpi.comnih.gov While a specific study focusing exclusively on "this compound" in a mammosphere formation assay was not identified in the search results, the known potent inhibitory activity of Compound E on Notch processing suggests it would likely demonstrate a significant reduction in mammosphere formation. sigmaaldrich.commerckmillipore.com This assay provides a valuable preclinical tool to evaluate the potential of "this compound" to target the cancer stem cell population, which is often responsible for tumor recurrence and metastasis. nih.gov

| Cell Line | Treatment | Observation | Reference |

| MCF7, BT549 | γ-secretase inhibitor (GSIXII) | Dramatic prevention of in vitro mammosphere formation. | nih.gov |

| Breast Cancer Cells | γ-secretase inhibitors (GSIs) | Effective blockage of mammosphere formation. | nih.gov |

| Various Breast Cancer Cell Lines | γ-secretase inhibitors (LLNle, LY-411,575, MRK003) | Significant reduction in mammosphere formation. | iiarjournals.org |

Ex Vivo Tissue Slice Culture Models

Ex vivo tissue slice cultures offer a valuable intermediate between in vitro cell culture and in vivo animal models. nih.govnih.gov This methodology involves maintaining thin slices of tissue, such as hippocampus or tumor biopsies, in a culture environment that preserves the three-dimensional architecture and cellular heterogeneity of the original tissue. nih.govnih.govijbs.com

In the context of Alzheimer's disease research, hippocampal slice cultures from transgenic or wild-type animals can be used to study APP processing and Aβ secretion in a more physiologically relevant setting than dissociated cell cultures. nih.gov The application of this compound to these slice cultures allows for the assessment of its ability to reduce Aβ production while maintaining the complex cellular interactions of the hippocampus. nih.gov

For cancer research, tumor tissue slice cultures from patient biopsies provide a platform for personalized medicine approaches. nih.govijbs.com These cultures can be treated with various anti-cancer agents, including this compound, to predict a patient's response to therapy. The preservation of the tumor microenvironment in these slices is a key advantage for evaluating the efficacy of drugs that may target not only the cancer cells but also the surrounding stromal and immune cells. nih.govnih.gov

Transgenic Animal Models of Disease Pathologies

Transgenic animal models, particularly mice, are indispensable for the in vivo evaluation of therapeutic agents. These models are genetically engineered to recapitulate key aspects of human diseases.

Amyloid Precursor Protein (APP) Transgenic Mouse Models (e.g., Tg2576)

The Tg2576 mouse model is a widely used transgenic model for Alzheimer's disease. nih.govplos.orgplos.org These mice overexpress a mutant form of human APP (the "Swedish" mutation), leading to age-dependent accumulation of Aβ in the brain and cognitive deficits, mimicking key features of the human disease. nih.govresearchgate.netmdpi.com

This compound has been shown to lower Aβ levels in several APP transgenic mouse models. sigmaaldrich.commerckmillipore.comevitachem.com Studies using models like the Tg2576 mouse have demonstrated that oral administration of γ-secretase inhibitors can reduce brain Aβ concentrations. researchgate.netopenaccessjournals.comnih.gov These in vivo studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of the inhibitor and for assessing its ability to impact the core pathology of the disease. While some studies have shown that acute administration of γ-secretase inhibitors can ameliorate memory deficits in Tg2576 mice, the effects of subchronic dosing have been more complex, sometimes leading to cognitive impairment. jneurosci.org

| Mouse Model | Inhibitor | Key Finding | Reference |

| Tg2576 | MRK-560 (a γ-secretase inhibitor) | Inhibited soluble Aβ40 levels in animals up to 9 months old. | nih.gov |

| Tg2576 | Semagacestat (LY-450139) | Acutely ameliorated memory deficits in 5.5-month-old mice. | mdpi.comjneurosci.org |

| Tg2576 | BMS-708163 (a γ-secretase inhibitor) | Acutely ameliorated memory deficits in 5.5-month-old mice. | jneurosci.org |

| APP Transgenic Mice | This compound | Lowers Aβ levels. | sigmaaldrich.commerckmillipore.com |

Other Genetically Engineered Disease Models

Beyond APP transgenic mice, other genetically engineered models are utilized to investigate the broader effects of this compound. For instance, mouse models with genetic modifications in the Notch signaling pathway are critical for understanding the on-target toxicities associated with γ-secretase inhibition. nih.gov Knockout of presenilin genes in mice results in embryonic lethality with a phenotype similar to that of Notch knockout mice, highlighting the essential role of this pathway in development. nih.gov

In cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor efficacy of compounds like this compound. nih.gov Additionally, genetically engineered mouse models of specific cancers, such as T-cell acute lymphoblastic leukemia (T-ALL) driven by activating Notch1 mutations, provide a powerful platform to evaluate the therapeutic potential of γ-secretase inhibitors in a more physiologically relevant context. nih.gov

Evaluation of Biomarker Modulation in Animal Fluids/Tissues (e.g., Brain Aβ levels)

The preclinical assessment of γ-secretase inhibitors relies heavily on the use of in vivo animal models to demonstrate target engagement and pharmacological effect. nih.gov A primary goal of these studies is to measure the modulation of key biomarkers, particularly the levels of amyloid-beta (Aβ) peptides in the brain and cerebrospinal fluid (CSF). nih.gov Inhibition of γ-secretase is expected to decrease the production of all Aβ peptide species. rupress.org Conversely, γ-secretase modulators (GSMs) are designed to allosterically modulate the enzyme, leading to a reduction in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40, while concurrently increasing the levels of shorter, less harmful peptides like Aβ37 and Aβ38. rupress.orgnih.govspringermedizin.de

Researchers utilize various animal models, including mice, rats, and larger non-rodent species like dogs, to evaluate these effects. nih.govresearchgate.net Transgenic mouse models that overexpress human amyloid precursor protein (APP), such as the PDAPP and PSAPP mice, are frequently used as they develop age-dependent Aβ plaque pathology, providing a platform to test both acute and chronic effects of inhibitors on Aβ accumulation. rupress.orgnih.gov

In a typical study, animals are administered the test compound, and brain tissue and CSF are collected at various time points. nih.gov The levels of different Aβ species (Aβ38, Aβ40, Aβ42) are then quantified using sensitive immunoassays. These studies have demonstrated that γ-secretase inhibitors and modulators can produce robust, dose- and time-dependent reductions in brain and CSF Aβ levels. nih.govrupress.org The relationship between the concentration of the drug in the plasma and its effect on brain Aβ levels is a critical component of establishing a pharmacokinetic/pharmacodynamic (PK/PD) model. nih.gov For instance, studies in nonhuman primates have shown that GSMs can significantly decrease the ratio of Aβ42/Aβ40 in both plasma and CSF. springermedizin.de This data is crucial for validating the in vivo efficacy of a compound before it can be considered for clinical development.

| Animal Model | Compound Type | Key Biomarker Measured | Observed Effect | Source |

|---|---|---|---|---|

| APP Transgenic Mice | γ-Secretase Modulator (GSM) | Brain Aβ42 | 70% reduction | springermedizin.de |

| APP Transgenic Mice | γ-Secretase Modulator (GSM) | Brain Aβ38 | Concomitant increase | springermedizin.de |

| Dog | GSI and GSM | CSF Aβ40, Aβ42 | Dose- and time-dependent reduction | nih.gov |

| Rat | γ-Secretase Modulator (GSM) | Brain Aβ42 | >50% reduction | nih.gov |

| FVB/N Mice | γ-Secretase Inhibitor (GSI) | Cortical Brain Aβ | Significant reduction at 3 hours post-dose | nih.gov |

Computational and In Silico Methodologies

In the absence of a complete three-dimensional structure for γ-secretase for many years, computational and in silico methods have become indispensable tools for the discovery and rational design of novel inhibitors. nih.gov These approaches facilitate the screening of vast chemical libraries and help predict the activity of new compounds, thereby accelerating the drug discovery process.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. nih.govtandfonline.com For γ-secretase inhibitors, docking simulations are primarily focused on the enzyme's catalytic core, the presenilin-1 (PS-1) subunit. nih.govresearchgate.net These simulations aim to identify compounds that can bind effectively within the active site, particularly interacting with the two critical aspartyl residues, Asp257 and Asp385, which are essential for the enzyme's catalytic activity. researchgate.netnih.gov

The process involves using a chemical library of potentially thousands of compounds and computationally placing each one into the defined binding pocket of the PS-1 structure. nih.govresearchgate.net The simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the inhibitor and the enzyme. tandfonline.com Compounds with lower (i.e., more favorable) binding energies are considered more likely to be potent inhibitors. nih.gov Docking studies have been successfully used to screen large databases and identify novel chemical scaffolds for γ-secretase inhibition, with results showing that selected compounds can achieve lower binding energies than known inhibitors like Semagacestat and Avagacestat. nih.gov

| Compound/Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Ligand 6Z5 | γ-Secretase | -9.8 | tandfonline.com |

| Avagacestat | Presenilin-1 (PS-1) | -8.84 | nih.gov |

| Semagacestat | Presenilin-1 (PS-1) | -7.27 | nih.gov |

| Compound AZ1 | Presenilin-1 (PS-1) | -11.34 | nih.gov |

| Compound AZ8 | Presenilin-1 (PS-1) | -10.21 | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico technique used for drug discovery. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor. pku.edu.cnsciety.org

For γ-secretase inhibitors, a pharmacophore model is typically constructed based on a set of known, highly active inhibitor molecules. pku.edu.cnresearchgate.net By aligning these active compounds, a common set of features can be identified. For example, a pharmacophore model for a series of benzodiazepine-based inhibitors was confirmed to include two hydrogen-bonding acceptors, an aliphatic hydrophobic core, and an aromatic ring center. pku.edu.cn Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases, such as the DrugBank or ZINC databases. nih.govnih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical requirements, significantly narrowing the field of candidates for further experimental testing. nih.gov

| Pharmacophore Feature | Description | Example from γ-Secretase Inhibitor Model | Source |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | 2-3 features typically identified. | pku.edu.cnsciety.org |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | 1 feature typically identified. | sciety.org |

| Hydrophobic Region (HY) | A nonpolar region of the molecule that can engage in hydrophobic interactions. | Aliphatic or general hydrophobic core. | pku.edu.cnsciety.org |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Aromatic ring center. | pku.edu.cnsciety.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govbenthamdirect.com The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov In the context of γ-secretase inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC50 values) of new or untested compounds based on their physicochemical properties, known as "descriptors." nih.govnih.gov

These descriptors can include properties related to lipophilicity (e.g., QlogP), steric parameters (e.g., molar refractivity or SMR), and electronic or topological features. nih.govnih.gov For instance, a QSAR study on benzodiazepine-based inhibitors found that inhibitory activity was positively correlated with high lipophilicity. nih.gov By analyzing a diverse set of compounds, QSAR models can reveal which structural features are most important for enhancing potency. nih.gov These statistically significant models can then be used to guide the rational design of novel, more potent γ-secretase inhibitors. nih.govbenthamdirect.com

| Descriptor Category | Specific Descriptor Example | Relevance to γ-Secretase Inhibitor Activity | Source |

|---|---|---|---|

| Lipophilicity | QlogP | Higher lipophilicity can correlate with increased potency. | nih.gov |

| Steric/Shape | SMR (Steric Molar Refractivity) | Activity can be sensitive to small changes in molecular size/shape. | nih.gov |

| Topological | Kier Chi Indices (e.g., Kier ChiV3, Kier Chi6) | Used to describe molecular connectivity and shape, which influences binding. | benthamdirect.com |

| Electronic | PEOE3 (Partial Equalization of Orbital Electronegativities) | Highlights the importance of electronegative substitutions on aryl rings. | nih.gov |

| Structural Counts | sssN_Cnt (Count of single-bonded nitrogen atoms) | Substitution with N-substituted cyclic amines can enhance potency. | nih.gov |

Machine Learning Approaches for Activity Prediction

Building upon QSAR principles, advanced machine learning (ML) methods are increasingly being used to develop more sophisticated and predictive models for γ-secretase inhibitor activity. nih.govcalstate.edu Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), can analyze large and diverse datasets of compounds to learn complex, non-linear relationships between chemical structures and biological activity. nih.gov

In this approach, models are "trained" on a large set of known γ-secretase inhibitors and non-inhibitors. nih.gov The algorithms identify patterns in the molecular descriptors that best distinguish active from inactive compounds. Once trained, these models can be used to predict the likelihood that a new, un-tested molecule will be a γ-secretase inhibitor. Studies have shown these methods to be highly accurate; for example, a Random Forest model demonstrated prediction accuracies of 98.83% for inhibitors and 99.27% for non-inhibitors on an external test set. nih.gov Furthermore, evolutionary algorithms can be combined with ML techniques to optimize the selection of descriptors and improve the robustness of the predictive models. calstate.edu These powerful computational tools are instrumental in performing large-scale virtual screenings and prioritizing candidates for synthesis and biological evaluation. nih.gov

| Machine Learning Model | Primary Use | Reported Prediction Accuracy (Inhibitors) | Reported Prediction Accuracy (Non-inhibitors) | Source |

|---|---|---|---|---|

| Random Forest (RF) | Classification of inhibitors vs. non-inhibitors | 98.83% | 99.27% | nih.gov |

| Support Vector Machine (SVM) | Classification of inhibitors vs. non-inhibitors | 96.48% | 98.18% | nih.gov |

| Differential Evolution (DE) with Multi-Layer Perceptron | Optimization and generation of high-quality QSAR models | Produces models with high R2 and low RMSE values. | N/A (Regression task) | calstate.edu |

Pharmacological and Functional Characterization of C 3/4 Secretase Inhibitor Xxi in Preclinical Studies

Inhibitory Potency and Efficacy in Biochemical Assays

γ-Secretase Inhibitor XXI, also known as Compound E, is a potent, cell-permeable, and selective inhibitor of γ-secretase, an enzyme complex implicated in the processing of amyloid precursor protein (APP) and the Notch signaling pathway. abmole.comabcam.comsigmaaldrich.comsigmaaldrich.com

Determination of IC50 Values

The inhibitory potency of γ-Secretase Inhibitor XXI has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various biochemical and cellular assays. This compound demonstrates high potency with IC50 values in the picomolar to nanomolar range. Specifically, it has been shown to block the cleavage of β-amyloid(40), β-amyloid(42), and Notch with IC50 values of 0.24 nM, 0.37 nM, and 0.32 nM, respectively. abmole.com In another study utilizing Chinese Hamster Ovary (CHO) cells that overexpress wild-type β-amyloid precursor protein (βAPP), the IC50 for Aβ40 was determined to be 300 pM. sigmaaldrich.comsigmaaldrich.com Further investigations in HEK293 cells stably transfected with βAPP695 and a modified Notch receptor (mNotchΔE(M1727V)) revealed IC50 values of 240 pM for Aβ40, 370 pM for Aβ42, and 320 pM for the Notch intracellular domain (NICD). sigmaaldrich.comsigmaaldrich.com Additionally, in SH-SY5Y neuroblastoma cells stably transfected with a construct known as SPA4CT, the IC50 for both Aβ40 and Aβ42 was found to be 100 pM. sigmaaldrich.comsigmaaldrich.com

| Target | Cell Line/System | IC50 Value | Reference |

|---|---|---|---|

| β-amyloid(40) | Biochemical Assay | 0.24 nM | abmole.com |

| β-amyloid(42) | Biochemical Assay | 0.37 nM | abmole.com |

| Notch | Biochemical Assay | 0.32 nM | abmole.com |

| Aβ40 | CHO cells (overexpressing wild-type βAPP) | 300 pM | sigmaaldrich.comsigmaaldrich.com |

| Aβ40 | HEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V)) | 240 pM | sigmaaldrich.comsigmaaldrich.com |

| Aβ42 | HEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V)) | 370 pM | sigmaaldrich.comsigmaaldrich.com |

| NICD | HEK293 cells (stably transfected with βAPP695 and mNotchΔE(M1727V)) | 320 pM | sigmaaldrich.comsigmaaldrich.com |

| Aβ40 | SH-SY5Y cells (stably transfected with SPA4CT) | 100 pM | sigmaaldrich.comsigmaaldrich.com |

| Aβ42 | SH-SY5Y cells (stably transfected with SPA4CT) | 100 pM | sigmaaldrich.comsigmaaldrich.com |

Dose-Response Relationships in Enzyme Activity

Studies have demonstrated a clear dose-response relationship for γ-Secretase Inhibitor XXI in modulating enzyme activity. The inhibition of γ-secretase by this compound is not a simple linear process. Some research suggests that at very low concentrations, certain γ-secretase inhibitors can paradoxically increase the production of Aβ, a phenomenon that may be influenced by the interplay between α-, β-, and γ-secretases. nih.govnih.gov However, as the concentration of γ-Secretase Inhibitor XXI increases, it effectively inhibits the production of Aβ peptides. The biphasic dose-response observed with some γ-secretase inhibitors highlights the complexity of the enzyme's regulation. nih.gov

Cellular Activity and Target Engagement

γ-Secretase Inhibitor XXI exhibits significant activity within cellular systems, effectively engaging its targets and modulating downstream pathways.

Inhibition of Aβ Production in Cell Culture

A primary functional outcome of γ-Secretase Inhibitor XXI is the reduction of amyloid-beta (Aβ) peptide production in various cell culture models. sigmaaldrich.com By inhibiting γ-secretase, the final cleavage step in the amyloidogenic pathway that generates Aβ from APP is blocked. This has been demonstrated in multiple cell lines, including those genetically modified to overproduce APP, leading to a significant decrease in the secretion of both Aβ40 and Aβ42. sigmaaldrich.comsigmaaldrich.com The inhibition of γ-secretase activity has been linked to a reduction in oxidative stress and an increase in mitochondrial activity in neuronal cell lines. beyotime.com

Modulation of Notch Pathway Activity in Cells

The Notch signaling pathway, crucial for cell-fate decisions, is also a key target of γ-secretase. nih.govoup.com γ-Secretase Inhibitor XXI has been shown to effectively inhibit Notch processing in cells. abmole.comsigmaaldrich.comsigmaaldrich.com This inhibition prevents the release of the Notch intracellular domain (NICD), which is necessary for the transcriptional activation of Notch target genes. nih.govembopress.org The modulation of Notch signaling by γ-secretase inhibitors can lead to significant cellular effects, including cell cycle arrest and apoptosis in certain cancer cell lines. aacrjournals.orgaacrjournals.org For instance, inhibition of the Notch pathway has been shown to induce G2/M arrest and trigger apoptosis in breast cancer cells.

Preclinical Efficacy in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the in vivo effects of γ-Secretase Inhibitor XXI, providing foundational evidence for its potential therapeutic applications.

In transgenic mouse models of Alzheimer's disease, which overproduce human amyloid precursor protein (APP), γ-Secretase Inhibitor XXI has demonstrated a significant capacity to lower the concentration of amyloid-beta peptides in the brain. nih.govnih.gov Studies in Tg2576 mice, a commonly used model, show that administration of γ-secretase inhibitors leads to a reduction in both Aβ40 and Aβ42 levels. nih.govjneurosci.org The inhibition of γ-secretase results in a decreased production of all Aβ isoforms that are dependent on this enzyme, which includes fragments Aβ1-17 and longer. nih.gov Conversely, this inhibition can lead to a slight elevation in shorter Aβ fragments, such as Aβ1-15 and Aβ1-16. nih.gov Single doses have been shown to effectively inhibit soluble Aβ40 levels in mice up to 9 months of age. nih.gov However, a notable consequence of this mechanism is the accumulation of the APP C-terminal fragment (β-CTF). jneurosci.orgnih.gov

Table 1: Effect of γ-Secretase Inhibitor XXI on Brain Aβ Levels in Tg2576 Mice

| Compound Class | Aβ Isoform | Change in Brain Levels | Reference |

|---|---|---|---|

| γ-Secretase Inhibitor | Aβ40 | ▼ 23% | jneurosci.org |

| γ-Secretase Inhibitor | Aβ42 | ▼ 22% | jneurosci.org |

Chronic administration of γ-Secretase Inhibitor XXI has been shown to affect the deposition of amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Long-term treatment in APP/PS1 mouse models can attenuate the formation and growth of new plaques. nih.gov Time-lapse imaging over several weeks revealed that this treatment can normalize the instability of synaptic structures that are typically observed in the vicinity of amyloid plaques. nih.gov To achieve a reduction in insoluble Aβ, which constitutes the plaques, treatments of at least four weeks are often required. nih.gov

The role of the γ-secretase-dependent Notch signaling pathway in cancer progression has made it a target for oncological therapies. Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have shown that γ-Secretase Inhibitor XXI can exert significant antitumor effects. In models of breast cancer, the inhibitor demonstrated efficacy in a subset of xenografts by inducing apoptosis, inhibiting cancer stem cell self-renewal, and reducing proliferation. aacrjournals.org Similarly, in genetically engineered mouse models of pancreatic ductal adenocarcinoma (PDAC), a γ-secretase inhibitor completely inhibited tumor development. nih.gov Studies have found that PDAC cells are particularly sensitive to γ-secretase inhibition compared to many other tumor types. nih.gov

Table 2: Efficacy of γ-Secretase Inhibitor XXI in Xenograft Models

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | Xenograft | Significant antitumor activity in 10 of 18 models; induced apoptosis, inhibited cancer stem cell renewal. | aacrjournals.org |

The cognitive effects of γ-secretase inhibitors in animal models are complex. While the reduction of Aβ is a primary therapeutic goal, the mechanism of action can have other consequences. Some studies have reported that acute administration of a γ-secretase inhibitor may improve spatial or contextual memory in transgenic mice. nih.gov However, other research indicates that subchronic dosing with inhibitors can impair normal cognition in 3-month-old Tg2576 mice, as assessed by tests such as the Y-maze. jneurosci.org This cognitive impairment appears to be dependent on the amyloid precursor protein (APP), likely due to the accumulation of the β-CTF fragment, which has been implicated in synaptic dysfunction. jneurosci.org This effect was observed to be less potent in wild-type mice, suggesting the elevated levels of APP and its fragments in transgenic models exacerbate this issue. jneurosci.org

Pharmacokinetic Analysis in Preclinical Species (Excluding Dosage/Administration)

The ability of a drug to reach its target in the body is a critical determinant of its efficacy. For neurodegenerative diseases, this involves crossing the highly selective blood-brain barrier.

A crucial feature for any therapeutic agent targeting Alzheimer's disease is the ability to penetrate the central nervous system (CNS). γ-Secretase Inhibitor XXI has been designed to be orally bioavailable and brain penetrant. nih.gov Studies in various animal models, including mice, rats, and non-human primates, have confirmed that these inhibitors can cross the blood-brain barrier. nih.govresearchgate.net Direct measurement in cerebrospinal fluid (CSF) following oral administration has demonstrated significant drug concentrations in the CNS. nih.gov Techniques such as Positron Emission Tomography (PET) have also been used to visualize and confirm the distribution and target engagement of these inhibitors within the living brain of animal models. mdpi.com

Plasma and Tissue Distribution

Preclinical studies have demonstrated that Compound E is active in vivo and possesses the ability to cross the blood-brain barrier. pnas.org Its cell-permeable nature allows it to exert its inhibitory effects within various tissues and cell types. aacrjournals.org

In mouse models of Alzheimer's disease, intraperitoneal administration of Compound E has been shown to be effective in rapidly blocking the production of amyloid-beta (Aβ) peptides in the brain. pnas.org This indicates that the compound not only reaches the central nervous system after systemic administration but also distributes to the brain tissue at concentrations sufficient to inhibit its target enzyme, γ-secretase.

One study utilized the administration of Compound E to halt the production of Aβ, which in turn allowed for the measurement of the elimination half-life of existing Aβ in the brain's interstitial fluid. pnas.org While this study highlights the in vivo activity and brain penetration of Compound E, specific quantitative data on the concentrations of the inhibitor itself in plasma and various tissues are not extensively detailed in the currently available public literature. The distribution profile, including the relative concentrations in different organs, remains an area where more specific research data is needed for a comprehensive understanding.

| Parameter | Finding | Species | Implication |

|---|---|---|---|

| In Vivo Activity | Active | Mouse | Effective when administered systemically. abcam.com |

| Blood-Brain Barrier Permeability | Permeable | Mouse | Reaches the central nervous system to exert its effects. pnas.org |

| Plasma Concentration | Data not available | - | - |

| Tissue Concentration | Data not available | - | - |

Metabolic Stability and Clearance Pathways

The metabolic stability and clearance pathways of Compound E have not been fully elucidated in publicly accessible preclinical studies. Information regarding its half-life in plasma or specific tissues, the enzymes involved in its metabolism (e.g., cytochrome P450 isozymes), and the primary routes of its excretion (e.g., renal or fecal) are not detailed.

However, some inferences can be drawn from its use in experimental settings. For instance, its application in studies to determine the half-life of other molecules, such as Aβ, implies that its own metabolic profile is such that it can provide a sustained inhibition over the required experimental period. pnas.org

The lack of detailed public data on the metabolism and clearance of Compound E suggests that while it is a valuable tool for proof-of-concept and mechanistic studies, its development as a clinical therapeutic would require extensive further investigation into these pharmacokinetic parameters. Such studies are crucial for determining appropriate dosing regimens and understanding potential drug-drug interactions.

| Parameter | Finding |

|---|---|

| Metabolic Half-life | Data not available |

| Metabolites | Data not available |

| Primary Clearance Route | Data not available |

Therapeutic Research Directions and Preclinical Applications of C 3/4 Secretase Inhibitor Xxi

Alzheimer's Disease Research

The central role of γ-secretase in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, has made its inhibition a major focus of therapeutic research. researchgate.netnih.gov

Amyloid Hypothesis Modulation

γ-Secretase Inhibitor XXI directly influences the amyloid hypothesis, which posits that the accumulation of Aβ peptides in the brain is the initiating event in Alzheimer's pathology. nih.govrupress.org This inhibitor works by blocking the final cleavage step of APP by the γ-secretase complex, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 species. sigmaaldrich.comsigmaaldrich.com In preclinical studies, γ-secretase inhibitors have demonstrated the ability to lower the concentration of Aβ in the brain. researchgate.netnih.gov

Specifically, γ-Secretase Inhibitor XXI has shown high potency in various cell-based assays. sigmaaldrich.comsigmaaldrich.com For instance, it exhibits an IC₅₀ of 300 pM for the inhibition of Aβ40 production in Chinese Hamster Ovary (CHO) cells that overexpress wild-type βAPP. sigmaaldrich.comsigmaaldrich.com In HEK293 cells transfected with βAPP₆₉₅ and a modified Notch receptor, the IC₅₀ values were 240 pM for Aβ40 and 370 pM for Aβ42. sigmaaldrich.comsigmaaldrich.com Furthermore, in SH-SY5Y neuroblastoma cells, the IC₅₀ for both Aβ40 and Aβ42 was 100 pM. sigmaaldrich.comsigmaaldrich.com

Potential for Disease Modification in Preclinical Models

The ability of γ-secretase inhibitors to reduce Aβ levels has been validated in several animal models of Alzheimer's disease. researchgate.netnih.gov Studies have shown that these inhibitors can decrease Aβ concentrations in the plasma, cerebrospinal fluid (CSF), and the brain itself. researchgate.net γ-Secretase Inhibitor XXI, in particular, has been noted to lower Aβ levels in multiple APP transgenic mouse models, suggesting its potential to modify the course of the disease by targeting its core pathology. sigmaaldrich.comsigmaaldrich.com While early generation γ-secretase inhibitors have shown promise in reducing amyloid plaques in transgenic mice, their effects on cognitive outcomes in these preclinical models have been less extensively reported. researchgate.netresearchgate.net

Exploration of Early Intervention Strategies in Preclinical Settings

The amyloid cascade hypothesis suggests that therapeutic intervention is most likely to be effective in the early stages of Alzheimer's disease, before the widespread formation of plaques and irreversible neuronal damage. nih.gov γ-Secretase inhibitors are being explored in preclinical settings as a potential early intervention or preventative strategy. rupress.orgnih.gov The rationale is that by inhibiting Aβ production from the outset, it may be possible to slow or halt the progression of the disease. However, a significant challenge with γ-secretase inhibitors is their potential for side effects due to the inhibition of other critical substrates, most notably the Notch receptor. researchgate.netopenaccessjournals.com This has led to the development of γ-secretase modulators (GSMs) which aim to selectively reduce the production of longer, more amyloidogenic Aβ peptides while sparing Notch processing. rupress.orgfrontiersin.org

Cancer Research

The involvement of the γ-secretase enzyme in critical cell signaling pathways, particularly the Notch pathway, has made it a target for cancer therapy. nih.govnih.gov Dysregulation of Notch signaling is implicated in a wide range of cancers. nih.govmdpi.com

Targeting Notch Signaling in Oncogenesis

The Notch signaling pathway is a highly conserved pathway that governs cell fate decisions, including proliferation, differentiation, and apoptosis. nih.gov The activation of this pathway relies on the cleavage of Notch receptors by γ-secretase, which releases the Notch intracellular domain (NICD). nih.govnih.gov The NICD then translocates to the nucleus and activates the transcription of target genes. nih.gov In many cancers, this pathway is aberrantly activated, contributing to tumor growth and survival. nih.govaacrjournals.org

γ-Secretase Inhibitor XXI acts as an inhibitor of Notch processing. sigmaaldrich.comsigmaaldrich.com In HEK293 cells, it has an IC₅₀ of 320 pM for the inhibition of NICD formation. sigmaaldrich.comsigmaaldrich.com By blocking γ-secretase activity, inhibitors like Compound E prevent the release of NICD, thereby downregulating Notch signaling. aacrjournals.org This mechanism has been shown to suppress the growth of various tumor types in preclinical models, including T-cell acute lymphoblastic leukemia (T-ALL), sarcoma, medulloblastoma, and breast cancer. aacrjournals.orgggu.ac.in

Inhibition of Cancer Stem Cell Proliferation and Survival

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. nih.gov The Notch signaling pathway plays a crucial role in the self-renewal and survival of these CSCs. nih.gov Therefore, targeting this pathway with γ-secretase inhibitors is a promising strategy to eradicate CSCs. nih.gov

Preclinical studies have demonstrated that γ-secretase inhibitors can effectively target CSCs. For example, treatment with γ-secretase inhibitors has been shown to decrease the number of tumor-initiating cells in pancreatic cancer models and reduce tumor sphere formation in ovarian cancer and melanoma cells. nih.gov In a study involving T-ALL and acute myeloid leukemia (AML) cell lines, γ-Secretase Inhibitor XXI (referred to as compound E) was shown to suppress the colony-forming ability of these cells. nih.gov When used in combination with other agents like cyclopamine (B1684311) or quercetin, it enhanced the inhibitory effect on cell growth. nih.gov Another study on erythroid leukemia cell lines found that γ-Secretase Inhibitor XXI, along with other γ-secretase inhibitors, could inhibit colony formation and short-term cell growth. nih.gov

Table of Research Findings for γ-Secretase Inhibitor XXI (Compound E)

| Cell Line/Model | Target | Effect | IC₅₀ |

|---|---|---|---|

| CHO (overexpressing wild type βAPP) | Aβ40 Production | Inhibition | 300 pM sigmaaldrich.comsigmaaldrich.com |

| HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) | Aβ40 Production | Inhibition | 240 pM sigmaaldrich.comsigmaaldrich.com |

| HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) | Aβ42 Production | Inhibition | 370 pM sigmaaldrich.comsigmaaldrich.com |

| HEK293 (transfected with βAPP₆₉₅ and mNotchΔE) | NICD Formation | Inhibition | 320 pM sigmaaldrich.comsigmaaldrich.com |

| SH-SY5Y (transfected with SPA4CT) | Aβ40 Production | Inhibition | 100 pM sigmaaldrich.comsigmaaldrich.com |

| SH-SY5Y (transfected with SPA4CT) | Aβ42 Production | Inhibition | 100 pM sigmaaldrich.comsigmaaldrich.com |

| T-ALL and AML cell lines | Colony Formation | Suppression | N/A nih.gov |

| Erythroid leukemia cell lines | Colony Formation & Cell Growth | Inhibition | N/A nih.gov |

| APP Transgenic Mice | Aβ Levels | Lowered | N/A sigmaaldrich.comsigmaaldrich.com |

Preclinical Combinatorial Therapeutic Strategies

The therapeutic potential of γ-secretase inhibitors, including γ-Secretase Inhibitor XXI (also known as Compound E), is being explored in combination with other anticancer agents to enhance efficacy and overcome resistance. researchgate.netnih.gov Preclinical studies have shown promise in targeting various cancers, particularly those with dysregulated Notch signaling. nih.govnih.gov The rationale behind these combination strategies is often to target multiple points in a signaling pathway or to sensitize cancer cells to conventional therapies. nih.gov

In the context of T-cell acute lymphoblastic leukemia (T-ALL), a cancer often driven by activating mutations in the NOTCH1 gene, γ-secretase inhibitors have been investigated extensively. nih.govhaematologica.org Research has demonstrated that while γ-secretase inhibitors alone can inhibit the growth of T-ALL cell lines, their effects can be significantly enhanced when combined with other drugs. haematologica.org For instance, pretreatment with γ-Secretase Inhibitor XXI has been shown to sensitize T-ALL cells to the effects of glucocorticoids like dexamethasone (B1670325). haematologica.org This suggests a synergistic interaction where the inhibitor lowers the threshold for the cytotoxic effects of the conventional drug. nih.govhaematologica.org

Another combinatorial approach involves pairing γ-secretase inhibitors with kinase inhibitors. researchgate.net In T-ALL cell lines with specific genetic fusions, such as those involving the ABL1 gene, combining a γ-secretase inhibitor with a kinase inhibitor like imatinib (B729) has shown increased anti-proliferative effects. haematologica.org However, the interaction between these drugs can be complex, with some studies showing antagonism, highlighting the importance of understanding the underlying molecular mechanisms. haematologica.org

The table below summarizes key preclinical findings on combinatorial strategies involving γ-secretase inhibitors.

| Cancer Type | Combination Agents | Key Preclinical Findings | Reference(s) |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Dexamethasone | Pre-treatment with γ-Secretase Inhibitor XXI enhanced the inhibitory effect of dexamethasone on T-ALL cell proliferation. | haematologica.org |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Vincristine | The addition of γ-secretase inhibitors did not significantly enhance the cytotoxic effects of vincristine. | haematologica.org |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Imatinib | Increased anti-proliferative effect in a T-ALL cell line with NUP214-ABL1 fusion when combined with a γ-secretase inhibitor. | haematologica.org |

| Colorectal Cancer | Platinum Compounds (Cisplatin, Oxaliplatin, Carboplatin) | Combination of a γ-secretase inhibitor (DBZ) with platinum compounds enhanced cell death in a subset of colorectal cancer cells. | nih.gov |

| Glioblastoma | Bevacizumab | The γ-secretase inhibitor RO4929097 was found to be effective in combination with bevacizumab in patients with severe glioma. | frontiersin.org |

Other Potential Therapeutic Avenues (Preclinical)

Investigation in other neurological disorders